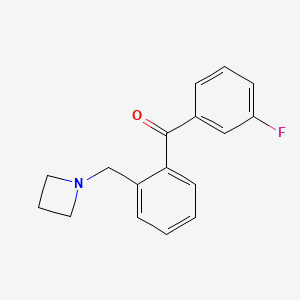

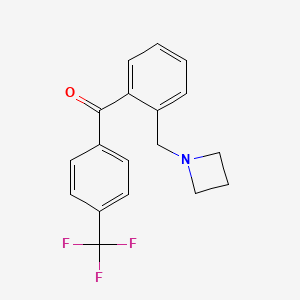

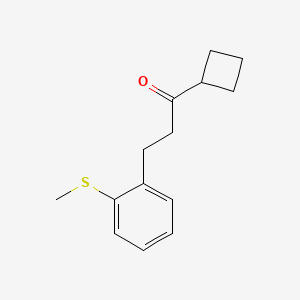

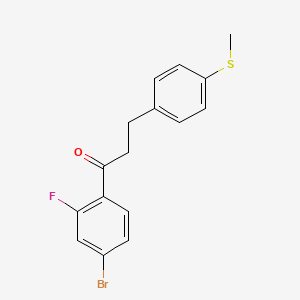

![molecular formula C7H7ClN4OS B1324938 {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 952183-33-4](/img/structure/B1324938.png)

{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Overview

Description

The compound “{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule that contains a thiazole ring and a triazole ring . Thiazoles and triazoles are heterocyclic compounds that are often found in various biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy are often used to determine the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. For example, thiamethoxam, a similar compound, readily hydrolyzes in alkaline buffer but is comparatively stable in neutral buffer solution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, most neonicotinoids are water-soluble and break down slowly in the environment .Scientific Research Applications

Synthesis and Derivative Formation

The compound is used in synthesizing 1H-1,2,3-triazole derivatives, specifically in the cyclization of aryl azides with various substrates, resulting in high yields of new products like 2-(5-methyl(amino)-1-aryl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazoles and 1-aryl-(4-aryl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-5-amines (Pokhodylo, Matiychuk, & Obushak, 2009).

It has been utilized to create 1,2,3-triazole ring derivatives under milder conditions, such as the synthesis of various 1,2,3-triazole-4-carboxylic acid derivatives (Pokhodylo, Shyyka, Savka, & Obushak, 2018).

The compound is key in synthesizing isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, contributing to structural characterization studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Applications

- Certain derivatives of the compound, specifically 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol, have shown promise in antimicrobial activity studies, particularly against bacterial and fungal strains (Jagadale, Chavan, Shinde, Sisode, Bobade, & Mhaske, 2020).

Potential in Antiviral Research

- The compound's derivatives have been investigated for their antiviral activity, particularly against COVID-19, by targeting the main coronavirus protease, highlighting its potential role in developing new antiviral agents (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).

Application in Catalysis

- A derivative, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, has been developed as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating its utility in organic synthesis and catalysis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Role in Material Science

- Its applications extend to material science, particularly in the study of molecular aggregation in derivatives like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, where its behavior in different solvents has been investigated (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Mechanism of Action

Thiazoles

are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, diuretics, and anticonvulsants .

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. For example, the use of neonicotinoids has been linked in a range of studies to adverse ecological effects, including honey-bee colony collapse disorder (CCD) and loss of birds due to a reduction in insect populations .

properties

IUPAC Name |

[1-[(2-chloro-1,3-thiazol-5-yl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4OS/c8-7-9-1-6(14-7)3-12-2-5(4-13)10-11-12/h1-2,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNDBXPDLLGDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801180510 | |

| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol | |

CAS RN |

952183-33-4 | |

| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.